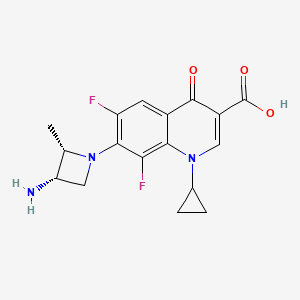
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a cyclopropyl group, and a difluoro substitution. It is known for its potent antibacterial properties and is used in the treatment of various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group and the difluoro substitution. The azetidinyl group is then added through a series of reactions involving amination and cyclization.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and improve yield. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use.
化学反応の分析
Types of Reactions
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline core or the azetidinyl group.
Substitution: Halogen substitution reactions can occur at the difluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: It is used in the development of new antibacterial agents and in the study of antibiotic resistance.
Industry: The compound is used in the formulation of antibacterial products and in the development of new pharmaceuticals.
作用機序
The mechanism of action of 7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV subunit.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-((2S,3S)-3-Amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural features, such as the azetidinyl group and the difluoro substitution, which contribute to its potent antibacterial activity and its ability to overcome certain types of bacterial resistance.
特性
分子式 |
C17H17F2N3O3 |
|---|---|
分子量 |
349.33 g/mol |
IUPAC名 |
7-[(2S,3S)-3-amino-2-methylazetidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17F2N3O3/c1-7-12(20)6-21(7)15-11(18)4-9-14(13(15)19)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25)/t7-,12-/m0/s1 |
InChIキー |
ORHUFIOIUIPUTP-MADCSZMMSA-N |
異性体SMILES |
C[C@H]1[C@H](CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
正規SMILES |
CC1C(CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)

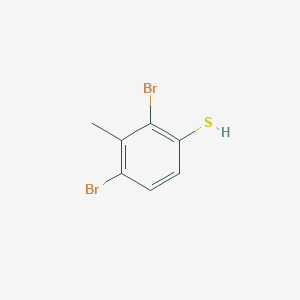
![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)

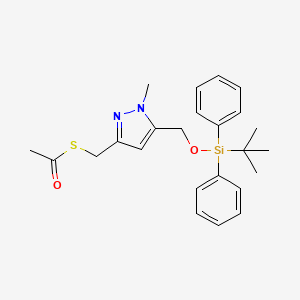
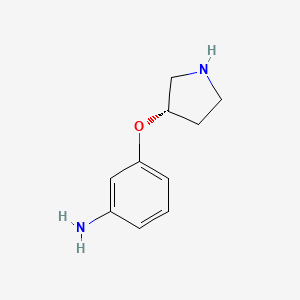
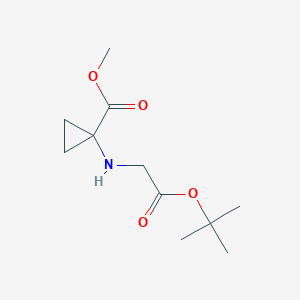
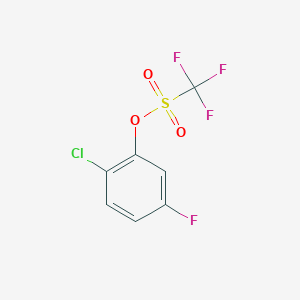
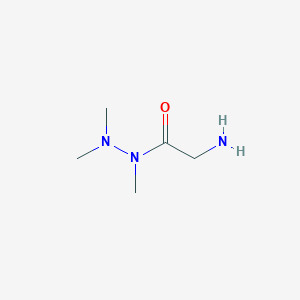
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855084.png)
